Cas no 5470-03-1 ((1-phenylpropylideneamino)urea)

(1-phenylpropylideneamino)urea structure
5470-03-1 structure
Product Name:(1-phenylpropylideneamino)urea
CAS No:5470-03-1
MF:C10H13N3O
MW:191.229721784592
CID:942608
PubChem ID:5355171
Update Time:2025-04-19

(1-phenylpropylideneamino)urea Chemical and Physical Properties

Names and Identifiers

    • (1-phenylpropylideneamino)urea
    • 1-phenyl-propan-1-one semicarbazone; [(1R)-1-phenylpropyl]azanium; (+-)-1-Phenyl-propylamin, Hydrochlorid; (+-)-1-phenyl-propylamine, hydrochloride; 1-(phenyl)propylamine hydrochloride; 1-(phenyl)-propylamine hydrochloride; H 1672; AGN-PC-007G5E; propiophenone semicarbazone; AC1L1NDC; Phenyl-1-amino-1-propane hydrochloride; Aethylphenylketon-semicarbazon; 1-phenylpropylazanium chloride; Aethyl-phenyl-keton-semicarbazon; Propane, 1-pheny
    • PROPIOPHENONE SEMICARBAZONE
    • 5470-03-1
    • Propiophenone, semicarbazone
    • Hydrazinecarboxamide, 2-(1-phenylpropylidene)-
    • NSC27443
    • NSC-27443
    • AKOS008939835
    • Inchi: 1S/C10H13N3O/c1-2-9(12-13-10(11)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,11,13,14)/b12-9-
    • InChI Key: CIRHAKPWVMBBTB-XFXZXTDPSA-N
    • SMILES: O=C(N)N/N=C(\C1C=CC=CC=1)/CC

Computed Properties

  • Exact Mass: 191.10599
  • Monoisotopic Mass: 191.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.5A^2
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.141
  • Refractive Index: 1.567
  • PSA: 67.48
  • LogP: 2.56020
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